(R)-RO5263397

Description

Properties

IUPAC Name |

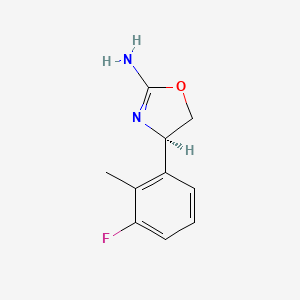

(4R)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHOUWIYOVWGHV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)[C@@H]2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-RO5263397: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-RO5263397 is a potent and selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders.[1] Unlike classical antipsychotics and antidepressants that primarily target dopamine (B1211576) and serotonin (B10506) receptors, TAAR1 modulators offer a novel approach to regulating monoaminergic neurotransmission. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathways.

Core Mechanism: Potent and Selective TAAR1 Agonism

This compound acts as a partial to full agonist at the TAAR1 receptor, depending on the species.[1] Its primary mechanism involves binding to and activating TAAR1, which is predominantly coupled to the Gαs subunit of G proteins.[2] This activation initiates a cascade of intracellular signaling events, primarily the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4]

Quantitative Pharmacological Profile

The potency and efficacy of this compound have been characterized across multiple species, demonstrating high affinity and functional activity at the TAAR1 receptor. The following tables summarize the key in vitro pharmacological parameters.

| Species | Binding Affinity (Ki, nM) |

| Mouse | 0.9 |

| Rat | 9.1 |

Table 1: Binding Affinity of this compound for TAAR1.

| Species | Potency (EC50, nM) | Efficacy (Emax, %) |

| Human | 17 - 85 | 81 - 82 |

| Mouse | 0.12 - 7.5 | 59 - 100 |

| Rat | 35 - 47 | 69 - 76 |

| Cynomolgus Monkey | 251 | 85 |

Table 2: Functional Potency and Efficacy of this compound at TAAR1.

Downstream Signaling Pathways

Activation of TAAR1 by this compound triggers a well-defined signaling cascade that ultimately modulates neuronal function.

Primary Signaling Cascade: cAMP and PKA

Upon agonist binding, TAAR1 activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[2] PKA, in turn, phosphorylates various downstream targets, including transcription factors and ion channels, thereby altering cellular processes.

Secondary Signaling: ERK and CREB Phosphorylation

Beyond the canonical cAMP/PKA pathway, TAAR1 activation by this compound has been shown to induce the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB).[3][5] This suggests a broader impact on gene expression and neuronal plasticity.

References

(R)-RO5263397: A Technical Overview of its TAAR1 Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of (R)-RO5263397, a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). The document outlines its binding affinity, functional potency, and the intracellular signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support its characterization as a significant tool in neuroscience research and potential therapeutic development.

Core Pharmacological Profile

This compound is a potent and orally available agonist for the TAAR1, a G protein-coupled receptor (GPCR) involved in modulating monoaminergic systems.[1][2] Its high selectivity for TAAR1 over a broad panel of other receptors, enzymes, and ion channels makes it a valuable research tool.[2][3] The compound has demonstrated varied efficacy across species, acting as a full agonist at the mouse TAAR1 and a partial agonist at the human TAAR1.[4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with TAAR1 across different species.

Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50)

| Species | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Assay Type |

| Mouse | mTAAR1 | 0.9 | 0.12 - 7.5 | cAMP Production |

| Rat | rTAAR1 | 9.1 | 35 - 47 | cAMP Production |

| Human | hTAAR1 | - | 17 - 85 | cAMP Production |

| Cynomolgus Monkey | TAAR1 | - | 251 | cAMP Production |

Data compiled from multiple sources.[1][5]

Table 2: Agonist Efficacy (Eₘₐₓ)

| Species | Receptor | Eₘₐₓ (%) | Reference Agonist |

| Mouse | mTAAR1 | 59 - 100% | β-phenylethylamine (PEA) |

| Rat | rTAAR1 | 69 - 76% | β-phenylethylamine (PEA) |

| Human | hTAAR1 | 81 - 82% | β-phenylethylamine (PEA) |

| Cynomolgus Monkey | TAAR1 | 85% | β-phenylethylamine (PEA) |

Efficacy is expressed relative to the maximal response induced by the endogenous trace amine β-phenylethylamine (PEA).[4][5]

Intracellular Signaling Pathways

Activation of TAAR1 by this compound primarily initiates a canonical Gαs-protein signaling cascade.[6] This leads to the stimulation of adenylyl cyclase, resulting in a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][7][8] Beyond cAMP production, studies have revealed that TAAR1 activation by this agonist also leads to the phosphorylation of downstream signaling proteins, including the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB), in a time- and concentration-dependent manner.[4][7][9] This suggests a broader signaling profile that may involve β-arrestin dependent pathways.[4][6]

Experimental Protocols

The characterization of this compound relies on specific in vitro and cellular assays. Below are detailed methodologies for key experiments.

cAMP Accumulation Assay (BRET-based)

This protocol is used to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by quantifying intracellular cAMP levels in real-time.[4][6]

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with a plasmid encoding the human or mouse TAAR1 receptor and a cAMP biosensor plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000). The biosensor utilizes Bioluminescence Resonance Energy Transfer (BRET), where a change in cAMP concentration alters the BRET ratio.[4][9]

-

-

Assay Procedure:

-

Transfected cells are seeded into 96-well plates.

-

After 24-48 hours, the culture medium is replaced with a stimulation buffer.

-

Cells are treated with increasing concentrations of this compound. A known full agonist like β-phenylethylamine (PEA) is used as a positive control.

-

The BRET signal is measured immediately after adding the substrate (e.g., coelenterazine (B1669285) H) and monitored over time using a microplate reader equipped for BRET detection.

-

-

Data Analysis:

-

The BRET ratio is calculated and a decrease in this ratio typically indicates an increase in cAMP levels.[9]

-

Concentration-response curves are generated by plotting the change in BRET signal against the logarithm of the agonist concentration.

-

EC₅₀ and Eₘₐₓ values are determined by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RO5263397 - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 7. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.uniupo.it [research.uniupo.it]

- 9. researchgate.net [researchgate.net]

The Modulatory Role of (R)-RO5263397 on Dopamine Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-RO5263397, a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), has emerged as a significant research tool and potential therapeutic agent due to its distinct effects on the dopamine (B1211576) system. This document provides an in-depth technical overview of its pharmacological profile, experimental methodologies used for its characterization, and its impact on dopaminergic signaling pathways.

Core Pharmacological Data

This compound is a potent and selective TAAR1 agonist with varying efficacy across different species, acting as a partial to full agonist.[1] Its activation of TAAR1 initiates a cascade of intracellular events that modulate dopaminergic activity, making it a subject of interest for conditions associated with dopamine dysregulation, such as schizophrenia, ADHD, and addiction.[2][3]

Quantitative Efficacy and Potency

The following table summarizes the key quantitative data for RO5263397's activity at TAAR1 across different species.

| Species | Receptor | Potency (EC50) | Efficacy (Emax) | Reference |

| Human | hTAAR1 | 17 - 85 nM | 81 - 82% | [1][4] |

| Rat | rTAAR1 | 35 - 47 nM | 69 - 76% | [1][4] |

| Mouse | mTAAR1 | 0.12 - 7.5 nM | 59 - 100% | [1] |

| Cynomolgus Monkey | TAAR1 | 251 nM | 85% | [1] |

In Vivo Effects on Dopamine-Related Behaviors

RO5263397 has demonstrated significant effects on behaviors known to be modulated by the dopamine system.

| Animal Model | Experiment | Doses of RO5263397 | Key Findings | Reference |

| DAT-KO Mice | Locomotor Activity | 0.03, 0.1, 0.3 mg/kg (i.p.) | Dose-dependently suppressed the spontaneous hyperactivity. The most pronounced effect was observed at 0.1 mg/kg. | [2][3] |

| Wild-Type Mice | Locomotor Activity | 0.3, 1.0 mg/kg (p.o.) | Increased wake time and decreased NREM sleep time. | [4] |

| Rats | Cocaine-Induced Behavioral Sensitization | 3.2, 10 mg/kg (i.p.) | Did not significantly modify acute cocaine-induced hyperactivity but blocked the induction of locomotor sensitization after 7 days of daily treatment. | [5] |

| Rats | Forced Swim Test (Antidepressant model) | 1 mg/kg (p.o.) | Produced a strong antidepressant-like effect, which was blocked by a dopamine D1 receptor antagonist (SCH23390) and an AMPA receptor antagonist (NBQX). | [2][3][6] |

Signaling Pathways and Mechanisms of Action

Activation of TAAR1 by this compound primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3][7][8] This initiates a signaling cascade that includes the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[2][3][6] The overall effect of TAAR1 activation is a negative modulation of the dopamine system.[3][9] TAAR1 activation can reduce the firing rate of dopamine neurons in the ventral tegmental area (VTA), thereby preventing a hyper-dopaminergic state.[10][11][12]

Caption: this compound signaling cascade via TAAR1.

The interaction between TAAR1 and the dopamine D2 receptor is a key aspect of its modulatory role. TAAR1 and D2 receptors can form heterodimers, which alters their signaling properties and leads to a reduction in dopamine release.[[“]] This provides a mechanism for the observed antipsychotic-like effects of TAAR1 agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the effects of this compound.

In Vitro cAMP Measurement using BRET

This protocol is used to determine the potency and efficacy of this compound in activating TAAR1 in a cellular context.

Caption: Workflow for cAMP BRET assay.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are then co-transfected with a plasmid encoding the TAAR1 receptor (human or mouse) and a cAMP biosensor plasmid for Bioluminescence Resonance Energy Transfer (BRET).[3]

-

Compound Application: Following incubation to allow for receptor expression, cells are treated with a range of concentrations of this compound.[3]

-

BRET Signal Detection: The BRET signal is measured using a microplate reader. A change in the BRET ratio indicates a change in intracellular cAMP levels, with a decrease in the ratio corresponding to an increase in cAMP.[14]

-

Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) values are calculated.[14]

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.

Caption: In vivo microdialysis experimental workflow.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the striatum or medial prefrontal cortex, in an anesthetized rat or mouse.[15][16]

-

Perfusion and Sample Collection: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Small molecules, including dopamine, from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF, which is then collected as dialysate.[16]

-

Baseline and Treatment: Baseline dialysate samples are collected to establish basal dopamine levels. Subsequently, this compound is administered, and dialysate samples are collected at regular intervals.[17]

-

Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[18]

Behavioral Assays: Locomotor Activity

Locomotor activity is a key behavioral measure used to assess the effects of compounds on the dopamine system.

Methodology:

-

Habituation: Animals (mice or rats) are placed in open-field arenas and allowed to habituate for a set period (e.g., 30 minutes).[2]

-

Drug Administration: this compound or a vehicle control is administered via the desired route (e.g., intraperitoneally or orally).[5]

-

Data Recording: Locomotor activity, including distance traveled, is recorded for a specified duration using automated tracking systems.[2]

-

Data Analysis: The total distance traveled and other locomotor parameters are analyzed to determine the effect of the compound.

Conclusion

This compound serves as a critical tool for elucidating the role of TAAR1 in modulating dopamine neurotransmission. Its ability to attenuate dopamine-dependent hyperactivity and exert antidepressant-like effects underscores the therapeutic potential of targeting TAAR1 for a range of neuropsychiatric disorders. The experimental protocols detailed herein provide a foundation for further investigation into the complex pharmacology of this compound and its impact on the dopamine system.

References

- 1. RO5263397 - Wikipedia [en.wikipedia.org]

- 2. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trace amine-associated receptor 1 is a modulator of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TAAR1 - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. consensus.app [consensus.app]

- 14. researchgate.net [researchgate.net]

- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interstitial 3‐Methoxytyramine Reflects Striatal Dopamine Release: An In Vivo Microdialysis Study | Scilit [scilit.com]

The Impact of (R)-RO5263397 on Serotonin Neuron Firing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-RO5263397 is a selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems.[1][2][3] TAAR1 is expressed in key brain regions, including the dorsal raphe nucleus (DRN), which contains the largest population of serotonin (B10506) (5-HT) neurons.[2][3] The activity of these neurons is a critical factor in the pathophysiology of various neuropsychiatric disorders. This document provides a comprehensive technical overview of the effects of this compound on the firing of serotonin neurons, detailing the underlying mechanisms, experimental methodologies, and quantitative data from key studies.

Mechanism of Action: The Role of TAAR1 Partial Agonism

The effect of this compound on serotonin neuron firing is paradoxical compared to full TAAR1 agonists. While full agonists consistently demonstrate an inhibitory effect on the firing rate of DRN serotonin neurons, the partial agonist this compound has been shown to increase their firing frequency in vitro.[1][2]

This discrepancy is attributed to the high constitutive activity of the TAAR1 receptor. In a state of high basal activity, a partial agonist can act as a functional antagonist, leading to a net increase in neuronal firing. This effect is TAAR1-specific, as it is not observed in TAAR1 knockout mice.[1]

Signaling Pathway of TAAR1 Activation

TAAR1 is a Gαs-coupled receptor. Its activation initiates a signaling cascade that modulates neuronal excitability.

Quantitative Data

The following tables summarize the available quantitative data for the effects of TAAR1 agonists on serotonin neuron firing and related parameters.

Table 1: Effect of TAAR1 Agonists on Dorsal Raphe Serotonin Neuron Firing

| Compound | Agonist Type | Effect on Firing Rate | Quantitative Data | Species | Reference |

| This compound | Partial Agonist | Increase | Not Quantified | Mouse | [1] |

| RO5166017 | Full Agonist | Inhibition | IC50 = 1.73 nM | Mouse | [2] |

Table 2: In Vitro Pharmacology of this compound

| Parameter | Species | Value |

| EC50 | ||

| Human TAAR1 | 17 - 85 nM | |

| Rat TAAR1 | 35 - 47 nM | |

| Mouse TAAR1 | 0.12 - 7.5 nM | |

| Intrinsic Activity (Emax) | ||

| Human TAAR1 | 81 - 82% | |

| Rat TAAR1 | 69 - 76% | |

| Mouse TAAR1 | 59 - 100% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effects of TAAR1 agonists on serotonin neuron firing.

In Vitro Electrophysiology in Brain Slices

This protocol is adapted from studies investigating the effects of TAAR1 agonists on monoaminergic neuron firing.

1. Slice Preparation:

-

Adult mice (3-6 months of age) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in a cooled sucrose (B13894) solution containing (in mM): 248 sucrose, 2 KCl, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 11.1 D-glucose, and 1 kynurenic acid.

-

Horizontal brain slices (250 µm thick) containing the dorsal raphe nucleus are prepared using a vibratome.

-

Slices are transferred to an incubation chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgCl2, 2.5 CaCl2, 1.0 NaH2PO4, 26.2 NaHCO3, and 11 D-glucose. Slices are maintained at room temperature for at least 30 minutes before recording.

2. Electrophysiological Recordings:

-

Slices are transferred to a recording chamber and continuously perfused with aCSF at a rate of 2-3 ml/min, maintained at 32-34°C.

-

Serotonergic neurons in the dorsal raphe nucleus are visually identified using infrared differential interference contrast microscopy.

-

Spontaneous firing of individual neurons is recorded using the cell-attached or whole-cell patch-clamp technique with glass microelectrodes (3-6 MΩ) filled with a solution appropriate for the recording configuration.

-

The baseline firing rate is established before the application of this compound or other compounds.

-

The drug is applied via the perfusion system, and changes in firing frequency are recorded and analyzed.

3. Data Analysis:

-

The firing frequency (in Hz) is calculated before, during, and after drug application.

-

Statistical analysis is performed using appropriate tests (e.g., Kolmogorov-Smirnov test) to determine the significance of any observed changes in firing rate.

Conclusion

This compound, as a TAAR1 partial agonist, exhibits a distinct modulatory effect on serotonin neuron firing, characterized by an increase in firing frequency in vitro. This is in contrast to the inhibitory effects of full TAAR1 agonists. This phenomenon is likely due to the high constitutive activity of the TAAR1 receptor. The understanding of this differential pharmacology is crucial for the development of TAAR1-targeted therapeutics for neuropsychiatric disorders. Further in vivo studies are warranted to fully elucidate the physiological consequences of this unique mechanism of action.

References

- 1. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 3. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

(R)-RO5263397: A Technical Guide for Neuropsychiatric Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-RO5263397 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems. Its unique pharmacological profile has positioned it as a significant tool in preclinical research for a variety of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders. This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action to support ongoing research and development efforts in neuropsychiatry.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of TAAR1. As a partial agonist, it elicits a submaximal response compared to endogenous full agonists. TAAR1 is predominantly coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This primary signaling event triggers downstream cascades, including the phosphorylation of protein kinase A (PKA), extracellular signal-regulated kinase (ERK), and the transcription factor cAMP response element-binding protein (CREB), which collectively modulate neuronal function and plasticity.[1][2][3][4][5] Furthermore, evidence suggests that TAAR1 can form heterodimers with dopamine (B1211576) D2 receptors, influencing their signaling and providing another layer of regulatory control over the dopaminergic system.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo quantitative data for this compound, providing a comparative overview of its potency and efficacy across different species and experimental paradigms.

Table 1: In Vitro Receptor Binding and Functional Activity

| Species/Receptor | Assay Type | Parameter | Value | Reference |

| Human TAAR1 | cAMP Accumulation | EC₅₀ | 17-85 nM | --INVALID-LINK--, Wikipedia |

| Rat TAAR1 | cAMP Accumulation | EC₅₀ | 35-47 nM | --INVALID-LINK--, Wikipedia |

| Mouse TAAR1 | cAMP Accumulation | EC₅₀ | 0.12-7.5 nM | Wikipedia |

| Cynomolgus Monkey TAAR1 | cAMP Accumulation | EC₅₀ | 251 nM | Wikipedia |

| Human TAAR1 | Functional Assay | Eₘₐₓ | 81-82% | Wikipedia |

| Rat TAAR1 | Functional Assay | Eₘₐₓ | 69-76% | Wikipedia |

| Mouse TAAR1 | Functional Assay | Eₘₐₓ | 59-100% | Wikipedia |

| Cynomolgus Monkey TAAR1 | Functional Assay | Eₘₐₓ | 85% | Wikipedia |

| Mouse TAAR1 | Radioligand Binding | Kᵢ | 0.9 nM | Wikipedia |

| Rat TAAR1 | Radioligand Binding | Kᵢ | 9.1 nM | Wikipedia |

Table 2: In Vivo Behavioral and Neurochemical Effects

| Animal Model | Disorder Model | Test | Dose (mg/kg) | Route | Effect | Reference |

| Rat | Depression | Forced Swim Test | 1, 10 | p.o. | Reduced immobility time | --INVALID-LINK-- |

| Mouse | Schizophrenia (Hyperdopaminergia) | DAT-KO Locomotor Activity | 0.03, 0.1, 0.3 | i.p. | Suppressed hyperactivity | --INVALID-LINK-- |

| Mouse | Cognitive Deficits | Novel Object Recognition | 0.03, 0.1 | i.p. | Enhanced short-term memory retrieval | --INVALID-LINK-- |

| Rat | Cocaine Addiction | Behavioral Sensitization | 3.2, 10 | i.p. | Blocked induction of sensitization | --INVALID-LINK-- |

| Mouse | - | Locomotor Activity | 3 | p.o. | Decreased locomotor activity | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and standardized workflows for its preclinical evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro cAMP Accumulation Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the human, rat, or mouse TAAR1 gene.

-

Seeding: Cells are seeded in 96-well plates at a density that allows for 80-90% confluency on the day of the assay.

-

Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method. A cAMP BRET biosensor is co-transfected with the TAAR1 construct. An increase in intracellular cAMP leads to a conformational change in the biosensor, resulting in a decrease in the BRET signal.[2][6]

-

Procedure:

-

One day post-transfection, the cell culture medium is replaced with a stimulation buffer.

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound is added at varying concentrations to generate a dose-response curve. A standard TAAR1 agonist like β-phenylethylamine (PEA) is used as a positive control.

-

The plate is incubated for a specified time (e.g., 15-20 minutes) at 37°C.

-

The BRET signal is measured using a plate reader.

-

-

Data Analysis: The data are normalized to the vehicle control and fitted to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Western Blot for ERK and CREB Phosphorylation

-

Cell Culture and Treatment: HEK293 cells expressing TAAR1 are treated with this compound for various time points (for time-course experiments) or with different concentrations for a fixed time (for dose-response experiments).[2][3]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels (total ERK and total CREB) or a loading control (e.g., GAPDH or β-actin).

Rodent Forced Swim Test (Antidepressant-like Activity)

-

Animals: Male Sprague-Dawley rats are commonly used.[4] Animals should be single-housed and handled for several days before the experiment.

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

-

Procedure:

-

Pre-test (Day 1): Each rat is placed in the cylinder for a 15-minute swim session. This is to induce a state of behavioral despair.

-

Drug Administration (Day 2): this compound or vehicle is administered orally (p.o.) at the desired doses (e.g., 1 and 10 mg/kg) 60 minutes before the test session.[4]

-

Test Session (Day 2): Rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.

-

-

Behavioral Scoring: An observer blind to the treatment conditions scores the duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing behaviors.

-

Data Analysis: The duration of each behavior is compared between the drug-treated and vehicle-treated groups using ANOVA followed by post-hoc tests. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Rodent Novel Object Recognition Test (Pro-cognitive Effects)

-

Animals: Adult male or female mice (e.g., C57BL/6J) are used.[7]

-

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of three distinct objects that are of similar size and cannot be easily displaced by the mice.

-

Procedure:

-

Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 5-10 minutes.

-

Training (Day 2): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 10 minutes).

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired doses (e.g., 0.03 and 0.1 mg/kg) either before or after the training session, depending on whether memory acquisition or retrieval is being assessed. For retrieval, administration occurs shortly before the test phase.[7]

-

Testing (Day 2): After a retention interval (e.g., 20 minutes for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and its exploratory behavior is recorded for 5-10 minutes.

-

-

Data Analysis: The time spent exploring the novel object and the familiar object is measured. A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index in the drug-treated group compared to the vehicle group indicates enhanced recognition memory.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TAAR1 in neuropsychiatric disorders. Its well-characterized in vitro and in vivo profile, coupled with the detailed experimental protocols provided in this guide, offers researchers a solid foundation for designing and executing studies to further elucidate the therapeutic potential of TAAR1 agonism. The provided visualizations of its signaling pathways and experimental workflows aim to facilitate a deeper understanding of its mechanism of action and standardized approaches for its evaluation. Continued research with this compound and other TAAR1 modulators holds significant promise for the development of novel therapeutics for a range of debilitating brain disorders.

References

- 1. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

(R)-RO5263397: A TAAR1 Agonist with Therapeutic Potential in Neuropsychiatric Disorders

(R)-RO5263397 is a selective partial to full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][2] Preclinical evidence suggests its potential as a novel therapeutic agent for a range of neuropsychiatric conditions, including schizophrenia, substance use disorders, depression, and anxiety-related disorders such as PTSD.

This technical guide provides an in-depth overview of the pharmacological profile of this compound, its mechanism of action, and a summary of key preclinical findings that underscore its therapeutic promise.

Core Mechanism of Action: TAAR1 Agonism

This compound exerts its effects primarily through the activation of TAAR1.[1][2] TAAR1 is expressed in key brain regions associated with psychiatric disorders, including the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN).[2] As a partial to full agonist, this compound modulates the activity of these monoaminergic systems. Interestingly, it has been observed to increase the firing rates of dopaminergic neurons in the VTA and serotonergic neurons in the DRN in ex vivo brain slices, a contrast to the inhibitory effects of full TAAR1 agonists.[2][3] This suggests a complex modulatory role, potentially dependent on the endogenous tone of the system.

Signaling Pathways

Upon binding to TAAR1, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] This, in turn, activates Protein Kinase A (PKA). Downstream of this, this compound has been shown to induce the phosphorylation of the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB), which are crucial for neuronal plasticity and function.[4][5] TAAR1 activation can also involve Protein Kinase C (PKC) and the AKT/GSK3β pathway. Furthermore, TAAR1 can form heterodimers with dopamine (B1211576) D2 receptors, leading to a modulation of their signaling.[7]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound across different species, as well as its in vivo pharmacokinetic parameters in rats.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Species | Receptor | Parameter | Value |

| Mouse | TAAR1 | Ki | 0.9 nM[8] |

| EC50 | 0.12 - 7.5 nM[2] | ||

| Emax | 59 - 100%[2] | ||

| Rat | TAAR1 | Ki | 9.1 nM[2] |

| EC50 | 35 - 47 nM[2] | ||

| Emax | 69 - 76%[2] | ||

| Human | TAAR1 | EC50 | 17 - 85 nM[2] |

| Emax | 81 - 82%[2] | ||

| Cynomolgus Monkey | TAAR1 | EC50 | 251 nM[2] |

| Emax | 85%[2] |

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Administration Route | Parameter | Value |

| Intravenous | Half-life (t½) | 2.6 hours[1] |

| Oral | Half-life (t½) | 4.3 hours[1] |

Potential Therapeutic Applications and Preclinical Evidence

Schizophrenia

TAAR1 agonists represent a novel approach to treating schizophrenia by modulating dopamine and glutamate (B1630785) activity without directly blocking D2 receptors, potentially offering a better side-effect profile than current antipsychotics.[9] Preclinical studies have shown that TAAR1 agonists can improve positive, negative, and cognitive symptoms in animal models of schizophrenia.[9] this compound, in particular, has been shown to modulate mismatch negativity-like responses in mice, an endophenotype of schizophrenia, suggesting pro-cognitive and antipsychotic activity.[10][11]

Substance Use Disorders

This compound has been extensively studied in preclinical models of addiction and has demonstrated efficacy in reducing behaviors associated with the use of various substances.

-

Cocaine: It attenuates the induction of cocaine behavioral sensitization in rats and reduces cocaine self-administration at higher response requirements.[1][12]

-

Other Stimulants: The compound has been shown to suppress the stimulant-like and reinforcing effects of methamphetamine and nicotine (B1678760) in animal models.[2]

-

Opioids and Alcohol: this compound has also been found to have effects on morphine and ethanol-related behaviors.[2]

Affective and Anxiety Disorders

The modulatory effects of this compound on serotonergic and dopaminergic systems suggest its potential in treating depression and anxiety.

-

Depression: In the forced swim test in rats, a model for screening antidepressants, this compound produced a strong antidepressant-like effect, comparable to fluoxetine.[4][5][6] This effect was found to be mediated by dopamine D1 and glutamate AMPA receptors.[4][5]

-

Post-Traumatic Stress Disorder (PTSD): In a single prolonged stress paradigm, this compound attenuated anxiety-like behavior and improved fear extinction, highlighting its potential for treating trauma-related disorders.[13]

Key Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Cocaine Behavioral Sensitization in Rats

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: Locomotion chambers.

-

Procedure:

-

Induction Phase (7 days): Rats receive daily injections of cocaine (15 mg/kg) with or without this compound (3.2 or 10 mg/kg). Locomotor activity is recorded for 80 minutes immediately following treatment.[1]

-

Abstinence Phase (7 days): Rats are housed in their home cages with no drug treatment.[1]

-

Expression Phase (Day 15): All rats receive a challenge dose of cocaine (15 mg/kg) and locomotor activity is recorded to assess the expression of sensitization.[1]

-

Cocaine Self-Administration in Rats

-

Animals: Rats with surgically implanted intravenous catheters.

-

Apparatus: Operant conditioning chambers with two levers.

-

Procedure:

-

Training: Rats are trained to press a lever to receive intravenous infusions of cocaine (e.g., 0.75 mg/kg/infusion) on a fixed-ratio schedule of reinforcement (e.g., FR5).[12]

-

Extinction: Following stable self-administration, lever pressing no longer results in cocaine infusion or associated cues.

-

Reinstatement: The ability of cues previously paired with cocaine or a priming injection of cocaine to reinstate lever-pressing is assessed following pretreatment with this compound or vehicle.[12]

-

Forced Swim Test (FST) in Rats

-

Animals: Male rats.

-

Apparatus: Cylindrical container filled with water (23 ± 1 °C).[14]

-

Procedure:

-

Rats are treated orally with vehicle or this compound at various doses.[15]

-

Rats are placed in the water-filled cylinder for a specified period (e.g., 15 minutes).[14]

-

The duration of immobility, swimming, and climbing behaviors are recorded and analyzed. A decrease in immobility is indicative of an antidepressant-like effect.[15]

-

Mismatch Negativity (MMN)-like Response in Mice

-

Animals: Freely moving C57BL/6 mice with implanted EEG electrodes.

-

Apparatus: Experimental chamber for ERP recording.

-

Procedure:

-

Event-related potentials (ERPs) are recorded in an oddball paradigm, where a sequence of standard auditory stimuli is infrequently interrupted by a deviant stimulus.[10][11]

-

A baseline ERP is recorded, after which mice are administered this compound (1 mg/kg, i.p.) or saline.[10]

-

A second ERP recording is performed to assess the effect of the compound on the MMN-like response, which is the difference in the ERP to the deviant and standard stimuli.[10][11]

-

Clinical Development

This compound entered Phase I clinical trials. However, it reportedly performed poorly due to a splicing polymorphism in a drug-metabolizing enzyme that was prevalent in the trial population.[16] Further clinical development of this specific compound appears to have been discontinued. Nevertheless, the preclinical data for this compound has provided a strong rationale for the continued development of other TAAR1 agonists for neuropsychiatric disorders.

Conclusion

This compound is a selective TAAR1 agonist that has demonstrated a promising and broad range of effects in preclinical models of schizophrenia, substance use disorders, depression, and anxiety. Its unique mechanism of action, which modulates key neurotransmitter systems without direct D2 receptor blockade, highlights the therapeutic potential of targeting TAAR1 for the treatment of complex neuropsychiatric conditions. While the clinical development of this compound itself has faced challenges, the extensive preclinical research with this compound has been instrumental in validating TAAR1 as a viable and important drug target.

References

- 1. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO5263397 - Wikipedia [en.wikipedia.org]

- 3. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. canjhealthtechnol.ca [canjhealthtechnol.ca]

- 10. Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the Trace Amine-Associated Receptor 1 Agonist RO5263397 on Abuse-Related Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]

(R)-RO5263397: A TAAR1 Agonist for Substance Use Disorder Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-RO5263397 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of neuropsychiatric conditions, including substance use disorders (SUDs).[1] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling mechanisms of this compound in models of SUD. The information presented is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge and future directions for this compound.

Pharmacodynamics and Quantitative Data

This compound exhibits high affinity and partial agonism at the TAAR1 receptor across different species. Its primary mechanism of action involves the modulation of monoaminergic systems, particularly dopamine (B1211576), which is critically implicated in the rewarding and reinforcing effects of drugs of abuse.[1][2]

| Parameter | Species | Value | Reference |

| EC50 | Human TAAR1 | 17 nM | [3] |

| Rat TAAR1 | 35 nM | [3] | |

| Maximal cAMP Level | - | 59 - 85% (relative to full agonists) | [1] |

This compound Efficacy in Preclinical Models of Substance Use Disorder

| Substance of Abuse | Animal Model | Effect of this compound | Key Findings | Reference |

| Methamphetamine | Rat | Attenuation of behavioral sensitization | Dose-dependently reduced the expression of methamphetamine-induced behavioral sensitization. | [1][4] |

| Rat | Reduction in self-administration | Decreased methamphetamine self-administration. | [1][4] | |

| Rat | Blockade of reinstatement | Decreased both cue- and priming-induced reinstatement of methamphetamine-seeking behavior. | [1][4] | |

| Cocaine | Rat | Attenuation of behavioral sensitization | Blocked the induction and attenuated the expression of cocaine-induced locomotor sensitization. | [5][6] |

| Rat | Reduction in reinstatement | Attenuated both drug-associated cue- and cocaine prime-induced reinstatement of cocaine-seeking behavior. | [6] | |

| Morphine | Mouse | Attenuation of behavioral sensitization | Reduced the expression of morphine-induced behavioral sensitization in wild-type but not TAAR1 knockout mice. | [1] |

| Rat | Reduction in self-administration | Shifted the dose-effect curve of morphine self-administration downward and reduced the breakpoint in a progressive ratio schedule. | [1] | |

| Rat | Blockade of reinstatement | Decreased cue- and drug-induced reinstatement of morphine-seeking behavior. | [1] | |

| Nicotine | Mouse | Attenuation of behavioral sensitization | Reduced nicotine-induced behavioral sensitization. | [1] |

| Rat | Reduction in reinstatement | Suppressed cue- and drug-induced reinstatement of nicotine-seeking behavior. | [1] | |

| Ethanol | Mouse | Attenuation of behavioral sensitization | Significantly decreased the development and expression of ethanol-induced behavioral sensitization. This effect was absent in TAAR1-KO mice. | [1][7] |

Experimental Protocols

Behavioral Sensitization

Behavioral sensitization, the progressive and enduring enhancement of a behavioral response to a drug upon repeated administration, is a key model for studying the neuroadaptations associated with addiction.

-

Cocaine-Induced Behavioral Sensitization in Rats:

-

Animals: Adult male Sprague-Dawley rats are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: Locomotor activity is measured in automated activity chambers.

-

Procedure:

-

Induction Phase (7 days): Rats receive daily intraperitoneal (i.p.) injections of cocaine (15 mg/kg) with or without this compound (e.g., 1-10 mg/kg, i.p.). Locomotor activity is recorded for a set period (e.g., 80 minutes) immediately following injections.

-

Washout Period (7 days): No drug treatment is administered.

-

Expression Phase: On day 15, all rats receive a challenge injection of cocaine (15 mg/kg, i.p.), and locomotor activity is recorded to assess the expression of sensitization.[5]

-

-

Drug Self-Administration

Intravenous self-administration is the gold-standard preclinical model for assessing the reinforcing properties of drugs and the motivation to seek them.

-

General Protocol:

-

Surgery: Animals (typically rats) are surgically implanted with an intravenous catheter.

-

Acquisition: Animals are placed in operant chambers and learn to press a lever to receive an intravenous infusion of a drug (e.g., methamphetamine, morphine). This is often done on a fixed-ratio 1 (FR1) schedule of reinforcement, where one lever press results in one infusion.

-

Maintenance: Once stable responding is achieved, the schedule of reinforcement may be altered, for instance, to a progressive-ratio schedule to assess the motivation for the drug.

-

Extinction: Lever pressing no longer results in drug delivery, leading to a decrease in responding.

-

Reinstatement: Following extinction, drug-seeking behavior is reinstated by presenting drug-associated cues, a small, non-contingent "priming" dose of the drug, or a stressor. The effect of this compound on reinstatement is a key measure of its potential to prevent relapse.

-

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.

-

General Protocol:

-

Surgery: A guide cannula is surgically implanted, targeting a brain region of interest (e.g., nucleus accumbens).

-

Probe Insertion: A microdialysis probe is inserted into the guide cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid at a slow, constant rate.

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC).

-

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound in substance use disorder models are primarily mediated through its action on TAAR1, which in turn modulates dopamine neurotransmission.

TAAR1 Signaling Cascade

Activation of TAAR1 by this compound initiates a cascade of intracellular signaling events. As a Gs-coupled receptor, TAAR1 activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] This increase in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). Additionally, TAAR1 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[9]

Caption: Simplified TAAR1 signaling pathway initiated by this compound.

Modulation of the Dopaminergic System

A key aspect of TAAR1's function is its interaction with the dopamine system. TAAR1 can form heterodimers with the dopamine D2 receptor, leading to a functional antagonism of D2 receptor signaling. This interaction is thought to contribute to the ability of TAAR1 agonists to attenuate the effects of psychostimulants, which typically increase dopamine levels in the brain's reward pathways. By modulating dopamine release and signaling, this compound can reduce the reinforcing effects of drugs of abuse and diminish drug-seeking behaviors.

Caption: this compound modulates presynaptic dopamine release.

Clinical Development and Future Directions

To date, there is a lack of publicly available information on clinical trials specifically investigating this compound for the treatment of substance use disorders in humans. The extensive and promising preclinical data, however, strongly support its potential as a novel pharmacotherapy for addiction. Future research should focus on translating these preclinical findings to the clinical setting. Key areas for further investigation include:

-

Phase I clinical trials to establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.

-

Phase II clinical trials to assess the efficacy of this compound in reducing drug use and preventing relapse in individuals with specific substance use disorders.

-

Further elucidation of the molecular mechanisms underlying the interaction between TAAR1 and other neurotransmitter systems implicated in addiction.

-

Exploration of the therapeutic potential of this compound for co-occurring psychiatric disorders, such as depression and anxiety, which are often comorbid with SUDs.

Conclusion

This compound is a compelling drug candidate for the treatment of substance use disorders. Its consistent efficacy across a range of preclinical models, targeting various substances of abuse, highlights the therapeutic promise of TAAR1 agonism. The detailed understanding of its mechanism of action, involving the modulation of the dopaminergic system and specific intracellular signaling pathways, provides a strong rationale for its continued development. While the transition to clinical studies is a critical next step, the existing body of evidence positions this compound as a significant advancement in the search for novel and effective treatments for addiction.

References

- 1. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Trace Amine-Associated Receptor 1 Selectively Attenuates the Reinforcing Effects of Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-RO5263397: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and signaling mechanisms of (R)-RO5263397, a potent and selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1). All quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies for key cited experiments are provided. Mandatory visualizations of signaling pathways and experimental workflows are included using Graphviz (DOT language).

Chemical Structure and Properties

This compound, with the IUPAC name (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a small molecule with the chemical formula C₁₀H₁₁FN₂O. Its structure features a chiral center at the C4 position of the oxazoline (B21484) ring, with the (R)-enantiomer being the active form.

| Identifier | Value |

| IUPAC Name | (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |

| Chemical Formula | C₁₀H₁₁FN₂O |

| Molar Mass | 194.21 g/mol |

| CAS Number | 1357266-80-7 |

Synthesis of this compound

The synthesis of this compound belongs to a broader class of 2-aminooxazolines, which are accessible through the cyclization of chiral amino alcohols with a source of cyanide. The key starting material is (R)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on the synthesis of similar 2-aminooxazolines.

Materials:

-

(R)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol

-

Cyanogen bromide (BrCN)

-

Sodium bicarbonate (NaHCO₃)

-

Suitable solvent (e.g., Tetrahydrofuran (THF), water)

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

Dissolve (R)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol in a suitable solvent system (e.g., a mixture of THF and water).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyanogen bromide in the same solvent to the cooled amino alcohol solution while stirring.

-

After the addition is complete, add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

Biological Activity and Signaling Pathways

This compound is a partial agonist of TAAR1, exhibiting varying potencies across different species. Its activation of TAAR1 initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the modulation of several downstream effectors.

Quantitative Data: TAAR1 Agonist Activity

| Species | EC₅₀ (nM) | Efficacy (Eₘₐₓ, %) | Reference |

| Human | 17 - 85 | 81 - 82 | [1] |

| Rat | 35 - 47 | 69 - 76 | [1] |

| Mouse | 0.12 - 7.5 | 59 - 100 | [1] |

| Cynomolgus Monkey | 251 | 85 | [1] |

TAAR1 Signaling Pathway of this compound

Caption: TAAR1 signaling cascade initiated by this compound.

Experimental Protocol: In Vitro cAMP Assay

This protocol describes a method to quantify the increase in intracellular cyclic AMP (cAMP) following TAAR1 activation by this compound.

Materials:

-

HEK293 cells stably expressing human TAAR1

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Forskolin (B1673556) (positive control)

Procedure:

-

Seed the TAAR1-expressing HEK293 cells in a 96-well plate and grow to confluency.

-

On the day of the assay, remove the growth medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor.

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

Add the different concentrations of this compound to the wells. Include wells with buffer only (basal), and forskolin (positive control).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Analyze the data to determine the EC₅₀ and Eₘₐₓ values for this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TAAR1 in various physiological and pathological processes. Its well-defined chemical structure, accessible synthesis, and characterized signaling pathways make it a cornerstone for research in areas such as neuropsychiatric disorders and addiction. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize and build upon the existing knowledge of this important compound.

References

(R)-RO5263397: A Comprehensive Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of (R)-RO5263397, a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development efforts in neuropsychopharmacology and related fields.

Core Compound Profile

This compound, with the chemical name (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a well-characterized TAAR1 agonist that has been instrumental in elucidating the physiological roles of this receptor. It exhibits a pharmacological profile of a partial to full agonist, depending on the species and the experimental system. Its high affinity and selectivity for TAAR1 have made it a valuable tool for studying the therapeutic potential of targeting this receptor for various neuropsychiatric disorders.

Quantitative Binding and Functional Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound for TAAR1 across different species.

Table 1: Binding Affinity (Ki) of this compound for TAAR1

| Species | Ki (nM) |

| Mouse | 0.9[1] |

| Rat | 9.1[1] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound at TAAR1

| Species | EC50 (nM) | Emax (%) | Notes |

| Human | 17 - 85[1] | 81 - 82[1] | Partial agonist[2] |

| Mouse | 0.12 - 7.5[1] | 59 - 100[1] | Full agonist[2] |

| Rat | 35 - 47[1] | 69 - 76[1] | - |

| Cynomolgus Monkey | 251[1] | 85[1] | - |

Selectivity Profile

This compound demonstrates remarkable selectivity for TAAR1. In a broad panel screening against 155 different receptors, enzymes, and ion channels, it showed no significant binding affinities. The only notable off-target interaction was with the imidazoline (B1206853) I2 receptor, where it still displayed a 13-fold higher affinity for mouse TAAR1. This high degree of selectivity underscores its utility as a specific pharmacological probe for TAAR1.

Signaling Pathways

Activation of TAAR1 by this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and ERK (extracellular signal-regulated kinase).[3][4]

Experimental Protocols

The binding affinity and functional potency data presented in this guide are typically determined through radioligand binding assays and functional assays measuring second messenger production, such as cAMP.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing TAAR1 are prepared from cultured cells (e.g., HEK293) or tissue homogenates.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable TAAR1 radioligand (e.g., [3H]-RO5166017) and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP following receptor activation.

Methodology:

-

Cell Culture: Cells stably or transiently expressing TAAR1 (e.g., HEK293) are cultured in appropriate media.

-

Incubation: Cells are incubated with varying concentrations of the test compound.

-

Lysis: After incubation, the cells are lysed to release intracellular components.

-

Detection: The concentration of cAMP in the cell lysate is measured using various methods, such as ELISA, HTRF, or BRET-based biosensors.

-

Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated.

References

- 1. RO5263397 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 3. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacology of (R)-RO5263397 at the Human Trace Amine-Associated Receptor 1 (hTAAR1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-RO5263397 is a potent and selective agonist for the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor implicated in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound at hTAAR1, with a focus on its potency, efficacy, and the signaling pathways it modulates. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings.

Data Presentation: Potency and Efficacy of this compound at hTAAR1

The potency and efficacy of this compound at hTAAR1 have been characterized in multiple studies, consistently demonstrating its activity as a partial agonist. The half-maximal effective concentration (EC50) values typically fall within the low nanomolar range.

| Parameter | Reported Value(s) | Cell System | Assay Type | Reference(s) |

| EC50 | 17 nM, 47 nM, 1.48 nM, 17-85 nM | HEK293 | cAMP accumulation (BRET) | [1][2][3] |

| Intrinsic Activity (Emax) | 81%, 82%, 84%, 86.7% (relative to β-phenylethylamine or as a percentage of maximal stimulation) | HEK293 | cAMP accumulation (BRET) | [2][3][4] |

Signaling Pathways

Activation of hTAAR1 by this compound initiates a canonical Gs-protein signaling cascade. This leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Downstream of cAMP production, this signaling pathway also involves the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB).[2][5][6]

Experimental Protocols

cAMP Accumulation Assay using Bioluminescence Resonance Energy Transfer (BRET)

This protocol describes the measurement of intracellular cAMP levels in response to hTAAR1 activation using a BRET-based biosensor in HEK293 cells.[2][6]

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded into white, clear-bottom 96-well plates.

-

Transient co-transfection of the cells with a plasmid encoding for hTAAR1 and a cAMP BRET biosensor plasmid is performed using a suitable transfection reagent (e.g., Lipofectamine).

-

-

BRET Assay:

-

Following a 24-48 hour incubation period to allow for receptor and biosensor expression, the culture medium is removed.

-

Cells are washed with a phosphate-buffered saline (PBS) or a similar buffer.

-

The BRET substrate (e.g., coelenterazine-h) is added to each well and the plate is incubated in the dark.

-

This compound is then added to the wells at a range of concentrations.

-

After a 15-20 minute incubation at room temperature, the luminescence signals from the donor and acceptor molecules of the BRET biosensor are measured using a plate reader capable of detecting BRET signals.

-

-

Data Analysis:

-

The BRET ratio is calculated by dividing the luminescence signal of the acceptor by the luminescence signal of the donor.

-

A decrease in the BRET ratio typically indicates an increase in intracellular cAMP levels.

-

The data are normalized and plotted against the logarithm of the agonist concentration to generate a concentration-response curve.

-

The EC50 and Emax values are determined by fitting the data to a non-linear regression model.

-

Western Blot Analysis of ERK and CREB Phosphorylation

This protocol details the detection of phosphorylated ERK (pERK) and phosphorylated CREB (pCREB) in hTAAR1-expressing HEK293 cells following treatment with this compound.[5][6]

Methodology:

-

Cell Culture, Transfection, and Treatment:

-

HEK293 cells are cultured and transfected with the hTAAR1 expression plasmid as described previously.

-

Prior to agonist treatment, cells are serum-starved for several hours to reduce basal levels of kinase phosphorylation.

-

Cells are then treated with this compound at various concentrations for specific durations. Optimal time points for detecting phosphorylation are typically 5-15 minutes for pERK and 15-30 minutes for pCREB.

-

-

Cell Lysis and Protein Quantification:

-

Following treatment, cells are washed with ice-cold PBS and lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for pERK1/2 (Thr202/Tyr204) and pCREB (Ser133).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis:

-

The intensity of the bands corresponding to pERK and pCREB is quantified using densitometry software.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against total ERK and total CREB.

-

The phosphorylated protein levels are normalized to the total protein levels.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the function of hTAAR1. Its well-characterized potency and signaling profile, coupled with the detailed experimental protocols provided herein, offer a solid foundation for further research into the therapeutic potential of targeting this receptor.

References

- 1. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-RO5263397: A Comprehensive Technical Review of In Vivo and In Vitro Effects

For Researchers, Scientists, and Drug Development Professionals

(R)-RO5263397, a selective partial to full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), has emerged as a significant research tool and potential therapeutic agent for various neuropsychiatric disorders.[1] This technical guide provides an in-depth analysis of its pharmacological effects, comparing and contrasting its activity in both in vitro and in vivo settings. The information is curated to support researchers and drug development professionals in understanding its mechanism of action and potential clinical applications.

Core Pharmacodynamics: In Vitro Profile

This compound's primary mechanism of action is the activation of TAAR1, a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[2][3][4][5] Its activity has been characterized across multiple species, revealing variations in potency and efficacy.

Quantitative In Vitro Data Summary

The following tables summarize the key quantitative parameters of this compound's activity at the TAAR1 receptor in different species.

| Species | Receptor | Parameter | Value (nM) | Reference |

| Human | hTAAR1 | EC₅₀ | 17 - 85 | [1][6] |

| Rat | rTAAR1 | EC₅₀ | 35 - 47 | [1][6] |

| Mouse | mTAAR1 | EC₅₀ | 0.12 - 7.5 | [1] |

| Cynomolgus Monkey | TAAR1 | EC₅₀ | 251 | [1] |

| Human | hTAAR1 | Kᵢ | - | |

| Rat | rTAAR1 | Kᵢ | 9.1 | [1] |

| Mouse | mTAAR1 | Kᵢ | 0.9 | [1] |

Table 1: Potency (EC₅₀) and Binding Affinity (Kᵢ) of this compound at TAAR1. EC₅₀ represents the concentration required to elicit a half-maximal response. Kᵢ indicates the binding affinity of the ligand for the receptor.

| Species | Receptor | Efficacy (Eₘₐₓ) | Reference |

| Human | hTAAR1 | 81 - 82% | [1] |

| Rat | rTAAR1 | 69 - 76% | [1] |

| Mouse | mTAAR1 | 59 - 100% | [1] |

| Cynomolgus Monkey | TAAR1 | 85% | [1] |